molecular formula C16H22N2O3 B2413193 N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1219905-47-1

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No. B2413193
CAS RN: 1219905-47-1
M. Wt: 290.363
InChI Key: ZHYJHTURFIOXHN-UHFFFAOYSA-N
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Description

“N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide” is a chemical compound with the molecular formula C16H22N2O3 . It is also known as “N’-(4-ethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]ethanediamide” and has a molecular weight of 290.3575 .


Molecular Structure Analysis

The molecular structure of “N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide” is represented by the formula C16H22N2O3 . This indicates that the molecule contains 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including compounds similar to N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, has been developed. This method is operationally simple, high yielding, and applicable to the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Pharmacological and Biological Applications

  • N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue representing a new class of antitumor agents, demonstrates phenotype-specific cytotoxic activity. Although not directly related to N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, this research illustrates the potential of similar compounds in targeted cancer therapy (Ha et al., 1997).

Structural and Physical Properties

  • The study of N-(5-Chloro-2-hy­droxy­phen­yl)-N′-(3-hy­droxy­prop­yl)oxalamide, a structurally related compound, reveals insights into the physical and structural properties of oxalamide derivatives. Understanding these properties can be crucial for the application of N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide in various fields (Wang et al., 2016).

Chemical Reactivity and Interactions

  • In a study on optically active binuclear diorganotin compounds derived from an optically active oxalamide, insights into the reactivity and potential applications of oxalamides in the field of organometallic chemistry are provided. This could be relevant for the applications of N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide in similar contexts (Jiménez‐Pérez et al., 2006).

Potential Therapeutic Applications

  • The development of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants highlights the potential therapeutic uses of oxalamide compounds in medical fields, which may extend to N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide (Nikalje et al., 2012).

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-12-5-7-13(8-6-12)18-15(20)14(19)17-11-16(21)9-3-4-10-16/h5-8,21H,2-4,9-11H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYJHTURFIOXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

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